REACTION_CXSMILES
|
C([C:4]1[CH:5]=[CH:6][C:7]2[O:11][C@:10]([CH2:16][CH3:17])([C:12]([O:14][CH3:15])=[O:13])[CH2:9][C:8]=2[CH:18]=1)(=O)C.ClC1C=CC=C(C(OO)=[O:27])C=1.C([O-])(O)=O.[Na+]>ClCCl>[CH3:15][O:14][C:12]([C:10]1([CH2:16][CH3:17])[CH2:9][C:8]2[CH:18]=[C:4]([OH:27])[CH:5]=[CH:6][C:7]=2[O:11]1)=[O:13] |f:2.3|
|
Name
|
Methyl (2S)-5-acetyl-2-ethyl-2,3-dihydro-benzofuran-2-carboxylate
|
Quantity
|
3.8 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)C=1C=CC2=C(C[C@](O2)(C(=O)OC)CC)C1
|
Name
|
|
Quantity
|
7.7 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC(=CC=C1)C(=O)OO
|
Name
|
|
Quantity
|
3.8 g
|
Type
|
reactant
|
Smiles
|
C(=O)(O)[O-].[Na+]
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 2 hrs
|
Duration
|
2 h
|
Type
|
WASH
|
Details
|
The reaction mixture was washed successively with saturated aqueous sodium sulfite (100 mL) and aqueous NaHCO3 (2×100 mL)
|
Type
|
CUSTOM
|
Details
|
After removal of solvent
|
Type
|
DISSOLUTION
|
Details
|
the residue was dissolved in methanol (100 mL)
|
Type
|
ADDITION
|
Details
|
treated with aqueous KOH (5 N, 3 mL) at 0° C. for 5 min
|
Duration
|
5 min
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was purified by chromatography on silica gel eluting with 8:2 hexane
|
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)C1(OC2=C(C1)C=C(C=C2)O)CC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C([C:4]1[CH:5]=[CH:6][C:7]2[O:11][C@:10]([CH2:16][CH3:17])([C:12]([O:14][CH3:15])=[O:13])[CH2:9][C:8]=2[CH:18]=1)(=O)C.ClC1C=CC=C(C(OO)=[O:27])C=1.C([O-])(O)=O.[Na+]>ClCCl>[CH3:15][O:14][C:12]([C:10]1([CH2:16][CH3:17])[CH2:9][C:8]2[CH:18]=[C:4]([OH:27])[CH:5]=[CH:6][C:7]=2[O:11]1)=[O:13] |f:2.3|
|
Name
|
Methyl (2S)-5-acetyl-2-ethyl-2,3-dihydro-benzofuran-2-carboxylate
|
Quantity
|
3.8 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)C=1C=CC2=C(C[C@](O2)(C(=O)OC)CC)C1
|
Name
|
|
Quantity
|
7.7 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC(=CC=C1)C(=O)OO
|
Name
|
|
Quantity
|
3.8 g
|
Type
|
reactant
|
Smiles
|
C(=O)(O)[O-].[Na+]
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 2 hrs
|
Duration
|
2 h
|
Type
|
WASH
|
Details
|
The reaction mixture was washed successively with saturated aqueous sodium sulfite (100 mL) and aqueous NaHCO3 (2×100 mL)
|
Type
|
CUSTOM
|
Details
|
After removal of solvent
|
Type
|
DISSOLUTION
|
Details
|
the residue was dissolved in methanol (100 mL)
|
Type
|
ADDITION
|
Details
|
treated with aqueous KOH (5 N, 3 mL) at 0° C. for 5 min
|
Duration
|
5 min
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was purified by chromatography on silica gel eluting with 8:2 hexane
|
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)C1(OC2=C(C1)C=C(C=C2)O)CC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |